3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hcl
Overview
Description
3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the bromophenyl group and the ethyl substituent on the pyrazole ring imparts unique chemical and physical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an α,β-unsaturated carbonyl compound, such as an enone or an α,β-unsaturated ester.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent like N-bromosuccinimide.
Ethylation: The ethyl group can be introduced through an alkylation reaction using ethyl halides in the presence of a base.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow reactors and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can undergo oxidation to form pyrazolones or reduction to form pyrazolidines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
Substitution: Formation of substituted pyrazoles.
Oxidation: Formation of pyrazolones.
Reduction: Formation of pyrazolidines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromophenyl group and the pyrazole ring can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-1-ethyl-1H-pyrazole hydrochloride
- 3-(4-Fluorophenyl)-1-ethyl-1H-pyrazole hydrochloride
- 3-(4-Methylphenyl)-1-ethyl-1H-pyrazole hydrochloride
Uniqueness
3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding and can be easily substituted with other functional groups, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-(4-bromophenyl)-1-ethylpyrazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2.ClH/c1-2-14-8-7-11(13-14)9-3-5-10(12)6-4-9;/h3-8H,2H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKABEAZOMZGFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C2=CC=C(C=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1403483-87-3 | |
Record name | 1H-Pyrazole, 3-(4-bromophenyl)-1-ethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1403483-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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